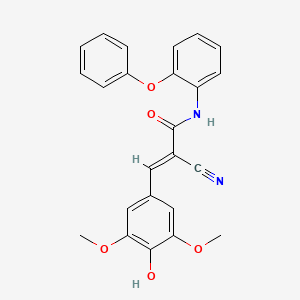

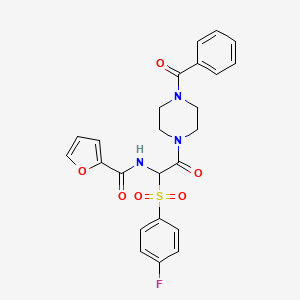

![molecular formula C11H7ClF3N3O B2675354 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime CAS No. 321430-72-2](/img/structure/B2675354.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine , which is a halogenated pyridine derivative and a fluorinated building block . It is used in the synthesis of various other compounds .

Synthesis Analysis

While specific synthesis methods for “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime” are not available, trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized using various methods, including vapor-phase reactions .

Scientific Research Applications

Synthetic Applications

Cross-Coupling Reactions

Compounds structurally related to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime have been utilized in Sonogashira-type cross-coupling reactions. For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used as precursors in such reactions to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. Subsequent treatments, including microwave-assisted reactions with tert-butylamine, afforded 1-phenylpyrazolo[4,3-c]pyridines, demonstrating the compound's role in facilitating the synthesis of pyrazolo[4,3-c]pyridines with potential pharmacological applications (Vilkauskaitė, Šačkus, & Holzer, 2011).

Metal Complex Formation

Research on pyridyl oximes, including those structurally similar to the compound , has explored their ability to form metal complexes. For example, the interaction of pyridine-carbaldehyde oximes with zinc(II) carboxylate led to the formation of dinuclear and trinuclear complexes, offering insights into the structural versatility and potential applications of these complexes in materials science and catalysis (Konidaris et al., 2009).

Catalysis and Ligand Behavior

The compound's structural relatives have been investigated for their catalytic applications and ligand behavior. Pyridine-2-carbaldehyde oxime, for instance, has been part of studies focusing on its reactions with organo-derivatives of Group III elements, revealing its potential as a ligand in organometallic chemistry and its role in forming complexes with metals such as boron, aluminum, and indium (Pattison & Wade, 1968).

Material Science Applications

Single Molecule Magnets

The use of related compounds in the synthesis of high-nuclearity metal clusters, such as those involving manganese, showcases their potential in the development of single-molecule magnets. These materials are of interest for their applications in data storage, quantum computing, and spintronics. An example includes the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand in coordination chemistry to create barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Future Directions

properties

IUPAC Name |

(NE)-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-9-4-7(11(13,14)15)5-16-10(9)18-3-1-2-8(18)6-17-19/h1-6,19H/b17-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLSOLHOFQDVLS-UBKPWBPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=C1)/C=N/O)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2675277.png)

![Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate](/img/structure/B2675278.png)

![4-tert-butyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B2675281.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2675286.png)

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2675288.png)

![3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2675289.png)

![2-Chloro-N-(2,2-dimethylpropyl)-N-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2675290.png)

![N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2675294.png)